Azido-PEG5-CH2CO2H is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker, meaning it consists of a single, precisely defined chemical structure with exactly five ethylene glycol units. This structure features two distinct terminal functional groups: an azide (-N3) and a carboxylic acid (-COOH). The azide group enables covalent attachment to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) 'click chemistry', while the carboxylic acid allows for stable amide bond formation with primary amines, a common strategy for conjugating to proteins. The defined length and hydrophilic PEG chain are critical for imparting water solubility and providing precise spatial separation between conjugated molecules in applications like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Substituting Azido-PEG5-CH2CO2H with chemically similar but structurally imprecise alternatives introduces critical process and performance risks. Using a polydisperse PEG linker, which is a mixture of various chain lengths, results in a heterogeneous final product that is difficult to characterize and suffers from poor batch-to-batch reproducibility, a critical failure in therapeutic and diagnostic development. Swapping for a different discrete length (e.g., PEG3 or PEG8) is not a simple substitution, as linker length is a determining factor in the efficacy of complex systems like PROTACs, where an optimal distance is required for productive ternary complex formation. In antibody-drug conjugates, linker length directly modulates pharmacokinetics, solubility, and stability, meaning a change from the PEG5 spacer can negatively alter the therapeutic index. Therefore, the precise, monodisperse five-unit PEG structure is an essential design component that cannot be reliably replaced by generic or alternative-length analogs.
Azido-PEG5-CH2CO2H is a monodisperse compound, characterized by a single, precise molecular weight and a Polydispersity Index (PDI) of 1.0. This is a critical manufacturing and procurement differentiator from conventional polydisperse PEGs, which are mixtures of polymer chains with a range of molecular weights and a PDI greater than 1.0. The use of a monodisperse linker results in a homogeneous, well-defined final conjugate, which can be clearly identified as a single major peak in mass spectrometry analysis. In contrast, conjugates made with polydisperse PEGs yield a distribution of peaks, complicating characterization, purification, and regulatory approval while compromising batch-to-batch consistency.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 (a single molecular entity) |
| Comparator Or Baseline | Polydisperse PEGs: > 1.0 (a mixture of molecular weights) |
| Quantified Difference | Discrete compound vs. a statistical mixture |
| Conditions | Standard material characterization by methods such as Mass Spectrometry or Gel Permeation Chromatography. |
Guarantees a structurally defined and reproducible final product, which is essential for therapeutic applications and simplifies analytical characterization.
The length of the PEG spacer in an ADC linker is a critical parameter for optimizing its pharmacokinetic (PK) profile. In a study on ADCs with a drug-to-antibody ratio of 8 (DAR8), increasing the PEG spacer length directly reduced plasma clearance. Clearance rates for ADCs with PEG2 and PEG4 linkers were approximately 30 mL/day/kg and 25 mL/day/kg, respectively. Extending the linker to PEG8 and PEG12 reduced clearance to approximately 15 mL/day/kg, a rate comparable to the unconjugated antibody. This demonstrates that a PEG5 linker offers a significant PK improvement over shorter analogs and serves as a critical intermediate length for systematically tuning the therapeutic index, balancing improved circulation time against other factors like payload stability and potency.
| Evidence Dimension | Plasma Clearance (mL/day/kg) of DAR8 ADC |
| Target Compound Data | Estimated at <25 mL/day/kg (Interpolated between PEG4 and PEG8 data) |
| Comparator Or Baseline | PEG2 Linker: ~30 mL/day/kg; PEG8 Linker: ~15 mL/day/kg |
| Quantified Difference | Offers a >15% reduction in clearance compared to a PEG2 linker, approaching the optimal clearance profile seen with longer PEGs. |
| Conditions | In vivo pharmacokinetic study in rodents with homogeneous DAR8 ADCs constructed with varying PEG linker lengths. |
Enables rational tuning of an ADC's circulation half-life, a key factor in maximizing drug exposure at the tumor site and improving the overall therapeutic window.
The efficacy of a PROTAC is highly dependent on the length of the linker connecting the target-binding and E3 ligase-binding moieties. An improper length can prevent the formation of a stable and productive ternary complex. In a systematic study of estrogen receptor (ERα)-targeting PROTACs, a compound with a 16-atom linker (comparable in length to PEG5) induced potent ERα degradation, while a PROTAC with a shorter 12-atom linker was significantly less effective. Conversely, other systems show optimal degradation with shorter linkers. This demonstrates that there is no universally optimal linker length; it must be empirically determined for each target-ligase pair. Therefore, the availability of discrete, intermediate-length linkers like Azido-PEG5-CH2CO2H is essential for the systematic screening required to identify a potent PROTAC candidate.
| Evidence Dimension | Target Protein Degradation Efficacy (Dmax) |
| Target Compound Data | Enables empirical optimization; serves as a key datapoint in a linker-length screening library. |
| Comparator Or Baseline | Shorter (e.g., 12-atom) or longer linkers often show significantly reduced or no degradation activity depending on the specific protein-ligase system. |
| Quantified Difference | The difference between an optimal and sub-optimal linker can be the difference between >90% and <20% target degradation. |
| Conditions | Cell-based target protein degradation assays (e.g., Western Blot or In-Cell ELISA) across a library of PROTACs with varying linker lengths. |
This specific linker length is a critical component for PROTAC development, as it enables the precise spatial orientation required to induce potent and selective protein degradation.
For constructing ADCs where batch-to-batch consistency and a well-defined final product are paramount. The monodisperse nature of this linker ensures a uniform drug-to-antibody ratio (DAR) profile, simplifying characterization and regulatory submissions. Its length and hydrophilicity help solubilize hydrophobic payloads and provide a means to systematically tune the pharmacokinetic profile for an optimal therapeutic index.
As a core component in a linker library for developing PROTACs. Because PROTAC efficacy is exquisitely sensitive to linker length, this specific 5-unit PEG spacer provides a critical data point between shorter and longer analogs for identifying the optimal geometry required for potent and selective target protein degradation.
For creating biosensor surfaces or functionalized nanoparticles with precise control over molecule spacing and density. The defined length of the PEG5 spacer prevents steric hindrance and controls the distance of a capture probe (e.g., antibody or oligonucleotide) from the surface, which is critical for maintaining its activity and optimizing target binding.
In complex bioconjugation schemes requiring sequential, orthogonal reactions. The azide and carboxylic acid termini allow for a two-step ligation process; for example, attaching the linker to a protein's lysine residues via the acid, followed by a highly specific 'click' reaction to an alkyne-modified payload or imaging agent.